- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions, RSC Advances, 2019, 9(53), 30736-30740
Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)
90794-33-5 structure
Product Name:ethyl 2-(4-iodophenoxy)acetate
N.o CAS:90794-33-5
MF:C10H11IO3
MW:306.097015619278
MDL:MFCD06659698
CID:798807
PubChem ID:25149802
Update Time:2025-06-13
ethyl 2-(4-iodophenoxy)acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- Acetic acid,2-(4-iodophenoxy)-, ethyl ester
- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER
- ethyl 2-(4-iodophenoxy)acetate
- 4-iodophenoxyacetic acid ethyl ester
- ethyl 4-iodophenoxyacetate
- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)
- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)
- Ethyl 2-(4-iodophenoxy)acetate (ACI)
-
- MDL: MFCD06659698
- Inchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
- Chave InChI: LSDOOFJZRXYLSK-UHFFFAOYSA-N
- SMILES: O=C(COC1C=CC(I)=CC=1)OCC
Propriedades Computadas
- Massa Exacta: 305.97500
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 5
Propriedades Experimentais
- PSA: 35.53000
- LogP: 2.23310
ethyl 2-(4-iodophenoxy)acetate Dados aduaneiros
- CÓDIGO SH:2918990090
- Dados aduaneiros:
中国海关编码:
2918990090概述:
2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl 2-(4-iodophenoxy)acetate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232589-0.05g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.05g |
$42.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.25g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.25g |
$92.0 | 2024-06-19 | |
| Enamine | EN300-232589-0.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 0.5g |
$175.0 | 2024-06-19 | |
| Enamine | EN300-232589-1.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 1.0g |
$256.0 | 2024-06-19 | |
| Enamine | EN300-232589-2.5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 2.5g |
$503.0 | 2024-06-19 | |
| Enamine | EN300-232589-5.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-232589-10.0g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 95% | 10.0g |
$1101.0 | 2024-06-19 | |
| Enamine | EN300-232589-1g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 1g |
$256.0 | 2023-09-15 | ||
| Enamine | EN300-232589-5g |
ethyl 2-(4-iodophenoxy)acetate |
90794-33-5 | 5g |
$743.0 | 2023-09-15 |
ethyl 2-(4-iodophenoxy)acetate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referência
- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells, Bioconjugate Chemistry, 2018, 29(4), 982-986
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referência
- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage, Bioconjugate Chemistry, 2018, 29(4), 1186-1193
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activity, Journal of Organometallic Chemistry, 2013, 747, 189-194
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Discovery of Carboranes as Inducers of 20S Proteasome Activity, ChemMedChem, 2010, 5(8), 1236-1241
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
Referência
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referência
- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol, Nature Catalysis, 2019, 2(6), 529-536
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 rt; 1.5 h, rt
1.2 rt; 1.5 h, rt
Referência
- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding Inhibitors, Organic Letters, 2009, 11(23), 5370-5373
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt
Referência
- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes, Journal of Medicinal Chemistry, 2008, 51(22), 7061-7064
ethyl 2-(4-iodophenoxy)acetate Raw materials
ethyl 2-(4-iodophenoxy)acetate Preparation Products
ethyl 2-(4-iodophenoxy)acetate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
Número da Ordem:A1190385
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:12
Preço ($):252.0
E- mail:sales@amadischem.com
ethyl 2-(4-iodophenoxy)acetate Literatura Relacionada
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
90794-33-5 (ethyl 2-(4-iodophenoxy)acetate) Produtos relacionados
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- 2555-49-9(Ethyl phenoxyacetate)
- 14316-61-1(Phenoxyacetic anhydride)
- 18598-23-7(Acetic acid,2-(4-methoxyphenoxy)-, ethyl ester)
- 81720-18-5(Methyl 2-(4-Iodophenoxy)acetate)
- 90347-82-3(Acetic acid, (2,4,6-triiodophenoxy)-, methyl ester)
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- 60359-58-2(Acetic acid, (acetyloxy)-, 2-phenoxyethyl ester)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
Pureza:99%
Quantidade:5g
Preço ($):252.0